molecular formula C12H14N4O2S B11684945 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11684945
M. Wt: 278.33 g/mol
InChI Key: PHPYRQKMWXXSHP-AWNIVKPZSA-N
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Description

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then reacts with 3-methylthiophene-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
  • 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylfuran-2-yl)methylidene]acetohydrazide
  • 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylpyridine-2-yl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide lies in its combination of a pyrazole ring and a thiophene ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H14N4O2S/c1-7-3-4-19-10(7)6-13-15-11(17)5-9-8(2)14-16-12(9)18/h3-4,6,9H,5H2,1-2H3,(H,15,17)(H,16,18)/b13-6+

InChI Key

PHPYRQKMWXXSHP-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CC2C(=NNC2=O)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CC2C(=NNC2=O)C

solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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